CAS number and chemical identifiers for Methyl 2-isopropyl-2-methyl-5-oxohexanoate
CAS number and chemical identifiers for Methyl 2-isopropyl-2-methyl-5-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-isopropyl-2-methyl-5-oxohexanoate is a fascinating, yet not extensively documented, ketoester. Its molecular architecture, featuring a quaternary carbon center adjacent to an ester functionality and a distal ketone, presents a unique scaffold for synthetic exploration and potential applications in various fields of chemistry. This guide, designed for the discerning researcher, aims to provide a comprehensive overview of this compound, consolidating its known identifiers, proposing a logical synthetic pathway, and detailing its expected physicochemical and spectroscopic characteristics. By grounding our discussion in the fundamental principles of organic chemistry and drawing parallels with analogous structures, we will construct a robust technical profile of this intriguing molecule.
Part 1: Core Chemical Identifiers and Properties
A precise understanding of a compound begins with its fundamental identifiers and properties. This section provides a consolidated summary of the key data for Methyl 2-isopropyl-2-methyl-5-oxohexanoate.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 33422-34-3 | [1] |
| IUPAC Name | methyl 2-isopropyl-2-methyl-5-oxohexanoate | [1] |
| Molecular Formula | C₁₁H₂₀O₃ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| InChI | InChI=1S/C11H20O3/c1-8(2)11(4,10(13)14-5)7-6-9(3)12/h8H,6-7H2,1-5H3 | |
| InChIKey | ZIIWTDYBBHQCLS-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)C(C)(C(=O)OC)CCC(=O)C |
Physicochemical Properties
While experimental data for this specific compound is limited, we can infer its general properties based on its structure as a ketoester.
| Property | Predicted Value/Information | Justification |
| Appearance | Colorless to pale yellow liquid | Typical for esters of this molecular weight. |
| Boiling Point | > 200 °C | Estimated based on similar ketoesters. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Insoluble in water. | The ester and ketone functionalities provide some polarity, but the overall hydrocarbon character dominates. |
| Density | ~1.0 g/cm³ | Typical for aliphatic esters. |
Part 2: Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis commences with the conjugate addition of a suitable enolate to methyl vinyl ketone, a classic Michael reaction, to construct the carbon skeleton. This is followed by methylation of the resulting enolate at the α-position to the ester.
Caption: Proposed two-step synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of Methyl 2-methyl-5-oxohexanoate (Michael Addition)
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
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Enolate Formation: Slowly add n-butyllithium (1.05 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF to generate lithium diisopropylamide (LDA). After stirring for 30 minutes, add methyl isobutyrate (1.0 equivalent) dropwise to the LDA solution to form the corresponding lithium enolate.
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Michael Addition: To the freshly prepared enolate solution, add methyl vinyl ketone (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C.
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Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Methyl 2-isopropyl-2-methyl-5-oxohexanoate (α-Alkylation)
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Reaction Setup: In a similar setup as Step 1, dissolve the purified Methyl 2-methyl-5-oxohexanoate (1.0 equivalent) in anhydrous THF and cool to -78 °C.
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Enolate Formation: Slowly add a freshly prepared solution of LDA (1.1 equivalents) to the ester solution to form the enolate.
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Alkylation: Add isopropyl iodide (1.2 equivalents) to the enolate solution and allow the reaction to slowly warm to room temperature and stir overnight.
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Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, Methyl 2-isopropyl-2-methyl-5-oxohexanoate, is purified by vacuum distillation or column chromatography.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous characterization of the final product is critical. Based on the structure of Methyl 2-isopropyl-2-methyl-5-oxohexanoate, the following spectroscopic signatures are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:
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A singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.
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A singlet for the methyl protons of the acetyl group (-C(O)CH₃) around 2.1 ppm.
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A multiplet for the methine proton of the isopropyl group.
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Two doublets for the diastereotopic methyl protons of the isopropyl group.
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A singlet for the methyl group at the quaternary center.
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Multiplets for the two methylene groups in the hexanoate chain.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton. Expected signals include:
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Two downfield signals for the carbonyl carbons of the ester and the ketone.
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A signal for the quaternary carbon.
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A signal for the ester methoxy carbon.
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Signals for the carbons of the isopropyl group.
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A signal for the methyl group on the quaternary center.
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Signals for the two methylene carbons.
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A signal for the acetyl methyl carbon.
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 200. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃), the loss of the entire ester group, and cleavage at various points along the aliphatic chain, particularly alpha to the carbonyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will clearly indicate the presence of the two carbonyl functionalities.
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A strong absorption band around 1735-1740 cm⁻¹ corresponding to the C=O stretch of the ester.
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A strong absorption band around 1715-1720 cm⁻¹ corresponding to the C=O stretch of the ketone.
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C-H stretching and bending vibrations in the region of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ , respectively.
Part 4: Reactivity Profile and Potential Applications
Reactivity Insights
The presence of both an ester and a ketone, along with an enolizable proton on one side of the ketone, dictates the reactivity of Methyl 2-isopropyl-2-methyl-5-oxohexanoate.
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Enolate Chemistry: The methylene protons alpha to the ketone are acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and further alkylations.
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Carbonyl Reactivity: Both the ester and ketone carbonyls are susceptible to nucleophilic attack. The ketone is generally more reactive towards nucleophiles than the ester. This allows for selective reactions, such as reduction of the ketone in the presence of the ester using specific reducing agents like sodium borohydride.
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Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Caption: Key reactivity pathways for Methyl 2-isopropyl-2-methyl-5-oxohexanoate.
Potential Applications
While its documented use is limited, the structure of Methyl 2-isopropyl-2-methyl-5-oxohexanoate suggests its potential as a valuable intermediate in several areas:
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Fine Chemical Synthesis: As a building block with multiple functional groups, it can serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Flavor and Fragrance Industry: Esters and ketones are common components of flavor and fragrance formulations. A patent has indicated its use as a tobacco additive, suggesting potential organoleptic properties.[3]
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Polymer Chemistry: The functional groups could be modified to create monomers for polymerization.
Part 5: Safety, Handling, and Storage
Hazard Assessment
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Eye Irritation: Likely to be an eye irritant.
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Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
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Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.
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Ingestion: May be harmful if swallowed.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid Contact: Avoid contact with eyes, skin, and clothing.
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Hygiene: Wash hands thoroughly after handling.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
Methyl 2-isopropyl-2-methyl-5-oxohexanoate represents a molecule of untapped potential. This guide has provided a comprehensive technical overview, from its fundamental identifiers to a plausible synthetic route and expected analytical characteristics. By understanding its structure, reactivity, and handling requirements, researchers are better equipped to explore its utility in the synthesis of novel compounds and materials. Further experimental validation of the proposed synthesis and a thorough investigation of its biological and material properties are warranted to fully unlock the potential of this intriguing ketoester.
References
- Hall, J. B., & Hruza, D. E. (1972). U.S. Patent No. 3,704,714. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. 2-Isopropyl-2-methyl-5-oxohexanoic acid methyl ester 95% | CAS: 33422-34-3 | AChemBlock [achemblock.com]
- 2. 2-Isopropyl-2-methyl-5-oxohexanoic acid methyl ester [sigmaaldrich.com]
- 3. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]
